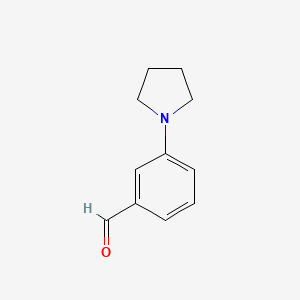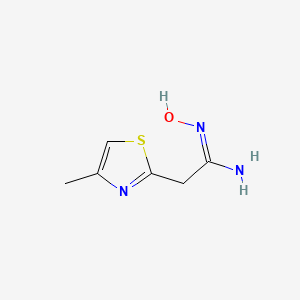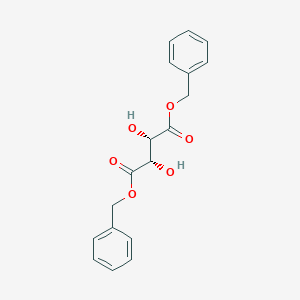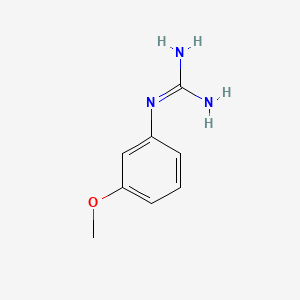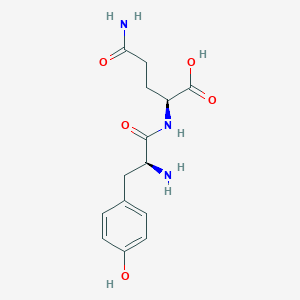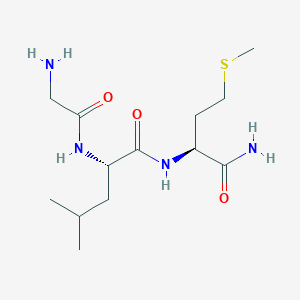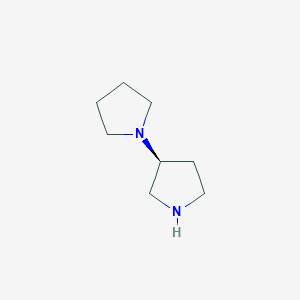
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine
Übersicht
Beschreibung
Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in many biological processes and are used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One such method involves the cyclization of styrene, α-bromoalkyl esters, and primary amines .Molecular Structure Analysis
The molecular structure of pyrrolidines consists of a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions, including cyclization reactions .Physical And Chemical Properties Analysis
Pyrrolidines are typically solid at room temperature . Their specific physical and chemical properties depend on their exact structure.Wissenschaftliche Forschungsanwendungen
-
Porphyrin-Based Compounds: Synthesis and Application
- Field: Chemistry and Material Science
- Application: Porphyrin-based compounds, characterized by their distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges, have drawn the attention of chemists, biologists, and material scientists .
- Method: The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications .
- Results: These compounds have applications spanning from biomedical applications, to catalysis, sensors, energy conversion, and advanced materials .
-
Research Progresses and Applications of Fluorescent Protein Antibodies
- Field: Biomedical Science
- Application: Fluorescent proteins (FPs) have promoted widespread biological research applications. With the continuous development of FPs, antibodies targeting FPs have emerged .
- Method: The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .
- Results: This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
-
Pyrrolidine in Drug Discovery
- Field: Medicinal Chemistry
- Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method: The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- Results: In this review, bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
-
Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks
- Field: Inorganic Chemistry
- Application: Proline is a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions .
- Method: The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
- Results: In this review, the synthetic strategies and related applications of chiral pyrrolidine functionalized MOFs and COFs have been summarized systematically .
-
Synthesis of Substituted Pyrrolidinones
- Field: Organic Chemistry
- Application: The focus of this research is on a palladium-catalyzed allylative 5-endo-trig cyclization for the synthesis of substituted pyrrolidinones .
- Method: This transformation has been developed in our research group, with the original work published in 2013 .
- Results: Not specified .
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
- Field: Medicinal Chemistry
- Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method: The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- Results: In this review, bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428351 | |
| Record name | (S)-1,3'-Bipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine | |
CAS RN |
859282-12-5 | |
| Record name | (3′S)-1,3′-Bipyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859282-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1,3'-Bipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

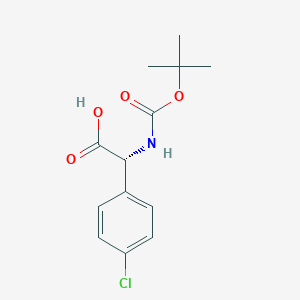
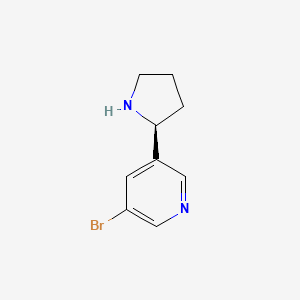
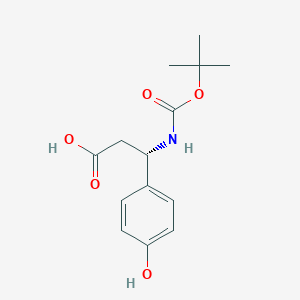
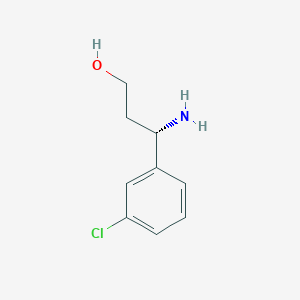
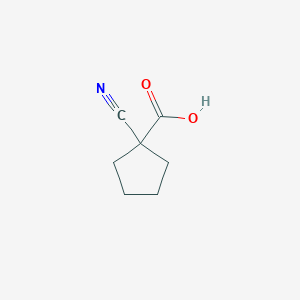
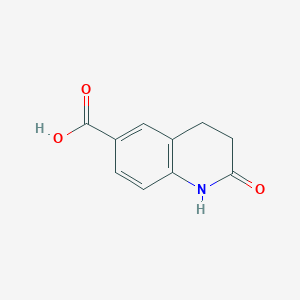
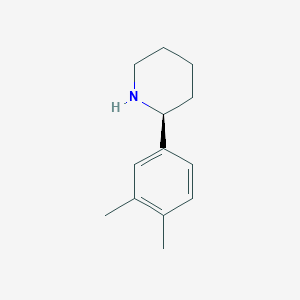
![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)
